molecular formula C20H22N6O2S B12155277 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide

4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B12155277
M. Wt: 410.5 g/mol
InChI Key: MJHHCBSISRDMRV-UHFFFAOYSA-N
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Description

4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a benzothiazole ring, a piperazine ring, and a pyridine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves multiple steps. The reaction conditions typically involve the use of organic solvents such as toluene and ethanol, and catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, disrupting the metabolic processes of bacteria and fungi . The compound’s structure allows it to bind to the active sites of these enzymes, preventing their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide apart is its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C20H22N6O2S

Molecular Weight

410.5 g/mol

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H22N6O2S/c27-18(22-13-15-5-3-4-8-21-15)14-23-20(28)26-11-9-25(10-12-26)19-16-6-1-2-7-17(16)29-24-19/h1-8H,9-14H2,(H,22,27)(H,23,28)

InChI Key

MJHHCBSISRDMRV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NCC(=O)NCC4=CC=CC=N4

Origin of Product

United States

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